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Why are my cells not growing on 5-FOA media?
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Compound of Interest

Compound Name: Fluoroorotic acid

Cat. No.: B1666343

Technical Support Center: 5-FOA Selection

This technical support guide provides troubleshooting advice and frequently asked questions
(FAQs) to address common issues encountered during 5-FOA (5-Fluoroorotic Acid) selection
experiments.

Troubleshooting Guide & FAQs

Q1: Why are none of my cells growing on the 5-FOA media, including the expected mutants?
There are several potential reasons for a complete lack of growth on 5-FOA plates:

o Excessive 5-FOA Concentration: While essential for selection, too high a concentration of 5-
FOA can be toxic even to ura3- mutants. It's recommended to optimize the 5-FOA
concentration for your specific yeast strain and experimental conditions.[1]

o Improper Media pH: The pH of the selection medium is critical. 5-FOA selection is most
effective at a low pH (around 4.0 or below) and loses its efficacy at a pH above 4.5.[1][2]

o Plate Age and Storage: 5-FOA plates have a limited shelf life. Over time, evaporation can
increase the effective concentration of 5-FOA.[1] It is best to use freshly prepared plates. If
storage is necessary, they should be wrapped to prevent drying and kept at 4°C for no more
than a few weeks.[1][2]

o General Growth Issues: Ensure that your cells are healthy and viable before plating.
Problems with the overall cell culture, such as contamination or poor health, can lead to a
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lack of growth on any selective media.

Q2: Why am | observing a high number of background colonies (false positives) on my 5-FOA
plates?

High background growth is a common issue and can be attributed to several factors:

e Sub-optimal 5-FOA Concentration: If the 5-FOA concentration is too low, it may not be
sufficient to eliminate all cells with a functional URA3 gene.[1][3]

o Media Composition: The use of rich media like YPD for 5-FOA selection is not recommended
because it contains uracil, which competes with 5-FOA and diminishes its toxic effect.[1][4]

o High Cell Plating Density: Plating too many cells can lead to cross-feeding, where dying cells
release nutrients that support the growth of nearby cells, or the formation of a dense lawn of
dead cells that can sustain a few resistant ones.[3]

e Spontaneous Mutations: The URA3 gene can spontaneously mutate, leading to 5-FOA
resistance.[3] While this is the basis of the selection, a higher-than-expected frequency of
these mutants could indicate a mutator phenotype in your strain. Additionally, mutations in
the URAG6 gene have also been shown to confer 5-FOA resistance.[3][5][6]

Q3: My colonies from the 5-FOA plate are also growing on media lacking uracil (SC-Ura). What
is happening?

This indicates that the cells are resistant to 5-FOA but still have a functional uracil synthesis
pathway, which is contradictory to the expected ura3- phenotype. Possible explanations
include:

o Mutations in Other Genes: As mentioned, mutations in the URA6 gene can lead to 5-FOA
resistance without causing uracil auxotrophy.[5][6] These mutants will grow on both 5-FOA
and SC-Ura plates.

e Gene Silencing: In some cases, epigenetic silencing of the URA3 gene can confer temporary
5-FOA resistance. This silencing may be reversible, allowing the cells to grow on SC-Ura
plates.[4]
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o Mixed Colonies: You might have inadvertently picked a mixed colony from your 5-FOA plate,
containing both ura3- and URA3+ cells. It is crucial to streak for single colonies to ensure a
pure population.[4]

Q4: How can | confirm that the colonies growing on my 5-FOA plates have lost the URA3 gene
or the corresponding plasmid?

Verification is a critical step to ensure the success of your selection.

o Replica Plating: After isolating colonies from the 5-FOA plate, you should replica plate them
onto three different types of media:

o Arich medium plate (e.g., YPD) to confirm viability.

o A minimal medium plate lacking uracil (SC-Ura) to test for the ura3- phenotype. True ura3-
mutants will not grow.[1]

o Afresh 5-FOA plate to confirm 5-FOA resistance.[1]

o Colony PCR: To definitively confirm the loss of a URA3-containing plasmid, you can perform
colony PCR using primers specific to the plasmid.

Data Presentation

The following table summarizes key parameters for successful 5-FOA selection.
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Recommended ] Potential Issues if
Parameter . Rationale .
Value/Condition Deviated
Too Low: High

5-FOA Concentration

1 g/L (0.1%)

Optimal for selection
without being overly

toxic to true mutants.

background of false
positives. Too High:
Inhibition of true

positive growth.[1][3]

Media pH

5-FOA is more readily
taken up by cells at a

lower pH.

Higher pH: Reduced
5-FOA activity, leading
to high background.[1]
2]

Uracil in Media

0 mg/L (in SC media)

Uracil competes with
5-FOA, reducing its

toxicity.

Presence of Uracil:
Ineffective selection

and high background.
[11[4]

Cell Plating Density

Aim for well-isolated

Prevents cross-

feeding and allows for

Too High: Lawn-like
growth, difficulty in

colonies accurate colony isolating pure
counting. colonies.[3]
o Higher Rates: May

This is the expected o

Spontaneous URA3 indicate a mutator

) ~4.75x 10-8 background ) ) ]

Mutation Rate strain or issues with

frequency.

the starting culture.[3]

Experimental Protocols

Protocol 1: Preparation of 5-FOA Plates

This protocol is for preparing 1 liter of synthetic complete (SC) medium containing 5-FOA.

Materials:

e Yeast Nitrogen Base (without amino acids and ammonium sulfate)
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e Ammonium Sulfate
e Glucose
e Amino acid drop-out mix (lacking uracil)
e Uracil
e 5-Fluoroorotic Acid (5-FOA)
e Bacto-Agar
« Sterile distilled water
Procedure:
» Autoclaved Portion:
o In a 2L flask, dissolve 20g of Bacto-Agar in 600 mL of distilled water.
o Autoclave for 20 minutes at 121°C.[7]
* Filter-Sterilized Portion:
o In a separate container, dissolve the following in 400 mL of distilled water:
= Yeast Nitrogen Base
= Ammonium Sulfate
» Glucose
= Amino acid drop-out mix (-Ura)
» Uracil (50 mg/L)
= 5-FOA (1 g/L)

o Warm and stir the solution to aid in dissolving the 5-FOA.
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o Sterilize this solution by passing it through a 0.2 um filter.[2][7]

e Combine and Pour:

[e]

Place the autoclaved agar in a 55°C water bath to cool.[7]

o

Once the agar has cooled, aseptically add the filter-sterilized 5-FOA-containing medium.

[¢]

Mix gently and pour into sterile petri dishes.

[¢]

Allow the plates to solidify at room temperature.

[e]

Store the plates at 4°C, protected from light.[3]
Protocol 2: Plasmid Shuffling using 5-FOA Counter-selection

This protocol describes the process of "shuffling” out a URA3-marked plasmid from a yeast
strain that also contains another plasmid with a different selectable marker.

Procedure:

o Transformation: Transform the yeast strain (containing the initial URA3-marked plasmid) with
the new plasmid carrying a different selectable marker (e.g., LEU2). Plate the transformation
mix on media that selects for both plasmids (e.g., SC-Ura-Leu).

» Non-Selective Growth: Inoculate a single colony from the transformation plate into 5 mL of
rich, non-selective liquid medium (e.g., YPD or SC with uracil). This allows for the random
loss of the URA3 plasmid.[1]

 Incubation: Incubate the culture at 30°C with shaking overnight.
e Plating on 5-FOA:

o The next day, prepare several dilutions of the overnight culture (e.g., 1073, 10=4, 10~>) in
sterile water.

o Plate 100-200 pL of each dilution onto 5-FOA selection plates that also select for the new
plasmid (e.g., SC-Leu + 5-FOA).
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o Also, plate a dilution onto a rich medium plate (e.g., YPD) to calculate the total number of
viable cells.[1]

 Incubation: Incubate the plates at 30°C for 3-5 days, or until colonies appear.[1]

o Verification of Plasmid Loss:

[e]

Pick several individual colonies from the 5-FOA plates.

o

Streak each colony onto a master YPD plate, an SC-Ura plate, and an SC-Leu plate.

[¢]

Incubate for 2-3 days at 30°C.

[e]

Colonies that have successfully lost the URA3 plasmid will grow on the YPD and SC-Leu
plates but will not grow on the SC-Ura plate.[1]

Mandatory Visualization

Caption: Metabolic pathway of 5-FOA leading to toxicity in URA3+ yeast cells.
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Troubleshooting Workflow: No Growth on 5-FOA Media
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Caption: Troubleshooting workflow for no cell growth on 5-FOA media.
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Experimental Workflow for Plasmid Shuffling
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Caption: Experimental workflow for plasmid shuffling using 5-FOA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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